Bienvenue dans la boutique en ligne BenchChem!

PKM2 activator 4

Cancer metabolism Glycolysis modulation Enzymology

Select PKM2 activator 4 for moderate-level PKM2 activation (AC50 1-10 μM) in cancer metabolism research. Its unique benzo[d]oxazole-6-sulfonamide scaffold provides orthogonal chemical validation distinct from thienopyrrolopyridazinone (TEPP-46) or DASA chemotypes, reducing scaffold-specific off-target artifacts. Ideal for dose-titration studies requiring incremental pathway modulation rather than maximal tetramer stabilization.

Molecular Formula C16H16N2O4S
Molecular Weight 332.4 g/mol
Cat. No. B3012216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKM2 activator 4
Molecular FormulaC16H16N2O4S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC1=O
InChIInChI=1S/C16H16N2O4S/c1-17(11-12-6-4-3-5-7-12)23(20,21)13-8-9-14-15(10-13)22-16(19)18(14)2/h3-10H,11H2,1-2H3
InChIKeyYQAHCTSIMVHYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PKM2 Activator 4: Procurement Considerations for a Modest-Potency Benzo[d]oxazole Sulfonamide PKM2 Activator


PKM2 activator 4 is a synthetic small-molecule allosteric activator of pyruvate kinase M2 (PKM2), characterized by a N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide core structure (CAS 781656-66-4; molecular weight 332.37 g/mol) . The compound is chemically defined with high purity and activates recombinant PKM2 with an AC50 value ranging from 1 to 10 μM . As part of the broader class of PKM2 modulators, its modest activation potency positions it as a tool compound for cancer metabolism research, distinct from higher-potency analogs in both biochemical profile and research utility [1].

Why PKM2 Activator 4 Cannot Be Casually Substituted with Higher-Potency PKM2 Activators Like TEPP-46 or DASA-58


PKM2 activators exhibit wide variations in biochemical potency, isoform selectivity, and physiochemical properties that preclude simple interchangeability in research protocols. PKM2 activator 4 (AC50 = 1-10 μM) operates in a potency range approximately 10-fold to 250-fold weaker than widely used comparators such as TEPP-46 (AC50 = 92 nM) and DASA-58 (AC50 = 38 nM) [1]. This potency differential translates to distinct concentration-response windows in cellular assays, with attendant differences in off-target exposure risk and in vivo pharmacokinetic behavior. Additionally, the chemical scaffold of PKM2 activator 4 (benzo[d]oxazole sulfonamide) differs fundamentally from the thienopyrrolopyridazinone core of TEPP-46 and the DASA chemotype , introducing potential differences in aqueous solubility, membrane permeability, and metabolic stability that affect experimental reproducibility and dose selection. Generic substitution without accounting for these quantitative and structural differences risks altered assay windows, confounded dose-response relationships, and non-comparable results across experimental series.

PKM2 Activator 4: Quantifiable Differentiation Evidence Against Comparator PKM2 Activators


Biochemical Potency Comparison: PKM2 Activator 4 vs. TEPP-46 and DASA-58

PKM2 activator 4 activates recombinant PKM2 with an AC50 of 1-10 μM. In contrast, TEPP-46 achieves AC50 = 92 nM under comparable biochemical assay conditions, and DASA-58 exhibits AC50 = 38 nM [1]. The potency differential between PKM2 activator 4 and DASA-58 is approximately 26-fold to 263-fold, placing PKM2 activator 4 firmly in a lower-potency tier among synthetic PKM2 activators.

Cancer metabolism Glycolysis modulation Enzymology

Potency Tier Differentiation: PKM2 Activator 4 vs. PKM2 Activator 3 (Close Chemical Analog)

Among the numbered PKM2 activator series, PKM2 activator 4 (AC50 = 1-10 μM) exhibits approximately 11-fold to 111-fold weaker biochemical potency compared to PKM2 activator 3, which demonstrates AC50 = 90 nM . This substantial potency gap within the same nominal compound series underscores that the numeric designation does not indicate sequential optimization or comparable potency. Furthermore, PKM2 activator 3 has been explicitly characterized as possessing favorable Caco-2 permeability, low efflux ratio, and high microsomal stability , whereas no such ADME characterization data is currently available in the public domain for PKM2 activator 4.

Medicinal chemistry SAR analysis Drug discovery

Structural Scaffold Differentiation: Benzo[d]oxazole Sulfonamide vs. Thienopyrrolopyridazinone Chemotypes

PKM2 activator 4 possesses a benzo[d]oxazole-6-sulfonamide core (molecular weight 332.37; formula C16H16N2O4S; tPSA = 75.3 Ų; LogP = 2) . In contrast, TEPP-46 features a thienopyrrolopyridazinone scaffold (molecular weight 372.46; formula C17H16N4O2S2) . These distinct chemotypes diverge substantially in calculated physicochemical properties: the tPSA difference (75.3 Ų for PKM2 activator 4 vs. structurally distinct values for TEPP-46) and the presence of additional heteroatoms in TEPP-46 (two sulfur atoms vs. one) imply differential membrane permeability and solubility profiles. TEPP-46 exhibits documented aqueous solubility of 29.6 μg/mL (79.5 μM) in PBS (pH 7.4) and DMSO solubility of 50-74 mg/mL , whereas corresponding solubility data for PKM2 activator 4 remains unpublished in vendor datasheets beyond general DMSO solubility guidance.

Chemical biology Scaffold diversity Allosteric modulation

Caveat on Isoform Selectivity Data: PKM2 Activator 4 Lacks Documented Profiling Against PKM1, PKL, and PKR

The current public-domain characterization of PKM2 activator 4 does not include quantitative isoform selectivity data against PKM1, PKL, or PKR. In contrast, TEPP-46 is documented to exhibit >100-fold selectivity for PKM2 over related isoforms PKM1, PKR, and PKL, with little or no effect on these non-target pyruvate kinase isoforms . The absence of selectivity profiling for PKM2 activator 4 constitutes a significant data gap that precludes confident use of this compound in experimental contexts where off-target pyruvate kinase modulation would confound interpretation of PKM2-specific effects.

Isoform selectivity Target validation Experimental design

Recommended Research Applications for PKM2 Activator 4 Based on Differentiated Evidence Profile


Modest-Grade PKM2 Activation for Graded Metabolic Response Studies

Researchers seeking to investigate PKM2 activation at moderate levels—rather than maximal tetramer stabilization achieved with high-potency activators—should select PKM2 activator 4. Its AC50 range of 1-10 μM allows for incremental pathway modulation across a 10- to 100-fold higher concentration range than required for TEPP-46 or DASA-58. This potency window may better recapitulate partial pharmacological intervention or enable dose-titration studies in which complete suppression of the Warburg effect would obscure nuanced metabolic adaptations.

Orthogonal Chemical Scaffold Validation of PKM2-Dependent Phenotypes

PKM2 activator 4 provides a structurally distinct benzo[d]oxazole-6-sulfonamide chemotype for orthogonal confirmation of biological effects initially observed with thienopyrrolopyridazinone-based activators (e.g., TEPP-46) or DASA-series compounds . Because off-target effects frequently correlate with scaffold-specific chemical features rather than on-target pharmacology, independent replication of PKM2-mediated phenotypes using PKM2 activator 4 strengthens confidence in target engagement conclusions and reduces the likelihood that observed effects arise from chemotype-specific artifacts.

In Vitro Cancer Metabolism Studies Not Requiring In Vivo Translation or Stringent Isoform Selectivity

PKM2 activator 4 is positioned for in vitro cancer research applications where cellular assays tolerate the compound's modest potency and where the absence of characterized PK parameters and isoform selectivity data does not constrain experimental interpretation . The compound's established use in cancer research contexts, as indicated in multiple vendor product descriptions, aligns with this application scenario . However, investigators requiring defined in vivo pharmacokinetics or rigorous isoform selectivity should defer to better-characterized alternatives such as TEPP-46.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKM2 activator 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.